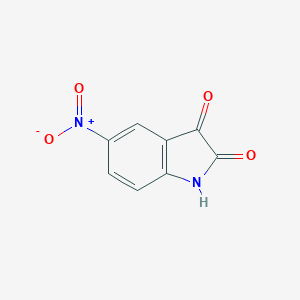

5-Nitroisatin

Description

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O4/c11-7-5-3-4(10(13)14)1-2-6(5)9-8(7)12/h1-3H,(H,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNMYHYODJHKLOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8049331 | |

| Record name | 5-Nitroisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

611-09-6 | |

| Record name | 5-Nitroisatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=611-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nitroisatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Nitroisatin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525798 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Nitroisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-5-nitroindole-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.321 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-NITROISATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4J633881Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5-Nitroisatin synthesis from isatin

An In-depth Technical Guide to the Synthesis of 5-Nitroisatin from Isatin (B1672199)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of this compound from isatin, a critical chemical transformation for producing a versatile building block in medicinal chemistry. This compound serves as a precursor for a wide array of heterocyclic compounds with significant biological activities, including potential antibacterial, antifungal, anticonvulsant, and anticancer agents.[1][2][3][4] This document details the underlying reaction mechanism, provides a step-by-step experimental protocol, and presents key quantitative data in a structured format.

The synthesis of this compound from isatin is achieved through an electrophilic aromatic substitution reaction.[1] Isatin is treated with a potent nitrating agent, typically a mixture of concentrated sulfuric acid and fuming nitric acid, under strictly controlled temperature conditions.

Mechanism:

-

Generation of the Nitronium Ion: Concentrated sulfuric acid protonates nitric acid, which then loses a water molecule to form the highly electrophilic nitronium ion (NO₂⁺).

-

Electrophilic Attack: The electron-rich aromatic ring of isatin attacks the nitronium ion. The nitro group is directed to the C-5 position of the indole (B1671886) ring.

-

Rearomatization: A proton is lost from the intermediate, restoring the aromaticity of the ring and yielding the final product, this compound.

Maintaining a low temperature (0-5 °C) throughout the reaction is crucial to prevent over-nitration and the formation of unwanted byproducts, thereby ensuring high yield and purity.[1][2]

Caption: Figure 1: Reaction scheme for the nitration of isatin.

Detailed Experimental Protocol

The following protocol is a synthesized procedure based on established methods for the nitration of isatin.[2][5]

Materials and Reagents:

-

Isatin (C₈H₅NO₂)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Fuming Nitric Acid (HNO₃)

-

Crushed Ice

-

Distilled Water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice-salt bath

-

Dropping funnel

-

Thermometer

-

Büchner funnel and filtration flask

-

Beakers

Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer, add concentrated sulfuric acid (e.g., 121 mL). Cool the acid to 0 °C using an ice-salt bath.[2]

-

Addition of Isatin: Slowly add isatin (e.g., 14.7 g, 0.1 mol) in portions to the cold, stirring sulfuric acid.[2] Ensure the isatin is well-dispersed.

-

Nitration: While maintaining the temperature of the reaction mixture between 0 °C and 5 °C, add fuming nitric acid (e.g., 4.2 mL) dropwise from a dropping funnel over a period of approximately 30-60 minutes.[2][5] Critical Step: The temperature must not exceed 5 °C to minimize side reactions.[2]

-

Reaction Time: After the addition is complete, allow the mixture to stir for an additional 30 minutes in the ice bath.[2]

-

Quenching: Carefully pour the reaction mixture over a large amount of crushed ice (e.g., 500 g) in a large beaker with stirring.[2] A yellow precipitate will form immediately.

-

Isolation: Collect the crude this compound by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filtered solid thoroughly with several portions of cold distilled water until the washings are neutral to pH paper.

-

Drying: Air-dry the product to a constant weight. The resulting product is typically an orange-yellow to orange crystalline powder.[1][2]

Caption: Figure 2: Step-by-step laboratory workflow for synthesis.

Quantitative Data and Characterization

The successful synthesis of this compound can be confirmed by its physical and spectral properties. The data presented below is compiled from various chemical data sources.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 611-09-6 | [1],[2] |

| Molecular Formula | C₈H₄N₂O₄ | [2] |

| Molecular Weight | 192.13 g/mol | [2],[6] |

| Appearance | Orange-yellow to orange crystalline powder | [1],[2] |

| Melting Point | 251 °C (with decomposition) | [2],[6] |

| Solubility | Limited in water, soluble in various organic solvents |[1] |

Table 2: Summary of Reaction Parameters and Expected Results

| Parameter | Value / Description | Reference(s) |

|---|---|---|

| Reactants | Isatin, Conc. H₂SO₄, Fuming HNO₃ | [2] |

| Molar Ratio (Isatin:HNO₃) | Approx. 1 : 1 | [2] |

| Reaction Temperature | 0-5 °C | [2],[5] |

| Reaction Time | ~1 hour | [5] |

| Product Appearance | Yellow precipitate | [2] |

| Expected Yield | ~85% | [2] |

| Purity (Typical) | >97% |[6] |

Conclusion

The direct nitration of isatin is an efficient and well-established method for the synthesis of this compound. The procedure is straightforward but requires meticulous control of the reaction temperature to achieve high yields and purity. The resulting this compound is a valuable intermediate for the development of novel therapeutic agents, making this synthesis a fundamental technique for professionals in organic synthesis and drug discovery.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 611-09-6 [chemicalbook.com]

- 3. tandfonline.com [tandfonline.com]

- 4. 5-nitro isatin containing heterocyclics derivatives: synthesis, antioxidant activity, anticancer activity and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. Manufacturers of this compound, 97%, CAS 611-09-6, N 1211, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

5-Nitroisatin: A Comprehensive Physicochemical and Biological Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties of 5-Nitroisatin, a key heterocyclic compound with significant potential in medicinal chemistry. This document outlines its fundamental characteristics, detailed experimental protocols for their determination, and explores its biological significance as a modulator of critical cellular pathways.

Core Physicochemical Properties

This compound (CAS No: 611-09-6) is an orange-yellow to orange crystalline powder.[1] Its core chemical structure consists of an isatin (B1672199) scaffold with a nitro group substituted at the 5-position of the indole (B1671886) ring.[1] This substitution significantly influences its electronic properties and biological activity. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₄N₂O₄ | [2][3][4][5] |

| Molecular Weight | 192.13 g/mol | [2][3][4][5] |

| Appearance | Orange-yellow to orange crystalline powder | [1][2][3] |

| Melting Point | 251-258 °C (with decomposition) | [1][2][3][4] |

| Boiling Point (est.) | 328.09 °C | [3] |

| Solubility | Limited solubility in water; soluble in various organic solvents such as ethanol (B145695) and acetone. | [1][6] |

| pKa (predicted) | 8.06 ± 0.20 | [3] |

| logP (Partition Coeff.) | -0.02 to 0.47 | [2][7] |

Experimental Protocols

This section details the methodologies for the experimental determination of the key physicochemical properties of this compound.

Synthesis of this compound

This compound is typically synthesized via the nitration of isatin.[1] A common method involves the electrophilic aromatic substitution reaction where isatin is treated with a nitrating agent, such as a mixture of concentrated sulfuric acid and nitric acid, under controlled temperature conditions.[1] Careful control of the reaction parameters is crucial for achieving high yields and purity.[1]

References

- 1. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]

- 2. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CDK2 cyclin dependent kinase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. Chemical-genetic analysis of cyclin dependent kinase 2 function reveals an important role in cellular transformation by multiple oncogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Inhibition of Cyclin-dependent Kinase 2 Signaling Prevents Liver Ischemia and Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemistry.beloit.edu [chemistry.beloit.edu]

5-Nitroisatin (CAS: 611-09-6): A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of 5-Nitroisatin (CAS: 611-09-6), a key chemical intermediate with significant applications in drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors, offering a centralized resource on its physicochemical properties, synthesis, and biological activities, complete with detailed experimental protocols and pathway diagrams.

Core Physicochemical Properties

This compound is a derivative of isatin (B1672199), characterized by the presence of a nitro group at the 5-position of the indole (B1671886) ring. This substitution significantly influences its chemical reactivity and biological profile. The compound typically appears as an orange-yellow to orange crystalline powder.[1]

| Property | Value | Reference(s) |

| CAS Number | 611-09-6 | [1] |

| Molecular Formula | C₈H₄N₂O₄ | [1] |

| Molecular Weight | 192.13 g/mol | [1] |

| Melting Point | 251-258 °C (with decomposition) | [1] |

| Appearance | Orange-yellow to orange crystalline powder | [1] |

| Solubility | Limited solubility in water; Soluble in organic solvents such as ethanol (B145695) and acetone. | [1] |

| IUPAC Name | 5-nitro-1H-indole-2,3-dione | [1] |

Synthesis of this compound

The most common and well-established method for the synthesis of this compound is through the electrophilic nitration of isatin.[1] This reaction utilizes a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid, to introduce a nitro group onto the C-5 position of the isatin scaffold.[2]

Experimental Protocol: Synthesis of this compound from Isatin

Materials:

-

Isatin

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Crushed Ice

-

Distilled Water

-

Ice-salt bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, add isatin to pre-cooled concentrated sulfuric acid in an ice-salt bath.

-

Stir the mixture until the isatin is completely dissolved, maintaining the temperature below 5 °C.

-

Slowly add fuming nitric acid dropwise to the solution using a dropping funnel. It is crucial to maintain the reaction temperature below 10 °C throughout the addition to prevent over-nitration and side product formation.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30-60 minutes to ensure the reaction goes to completion.

-

Carefully pour the reaction mixture over a large volume of crushed ice with constant stirring.

-

A yellow precipitate of this compound will form.

-

Allow the ice to melt completely, then collect the precipitate by vacuum filtration.

-

Wash the collected solid with copious amounts of cold distilled water until the washings are neutral to litmus (B1172312) paper.

-

Dry the purified this compound in a desiccator or a vacuum oven at a low temperature.

Logical Workflow for Synthesis:

Biological Activities and Applications in Drug Discovery

This compound serves as a versatile scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. The electron-withdrawing nature of the nitro group enhances the reactivity of the isatin core, making it a valuable starting material for the synthesis of novel therapeutic agents.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents.[3][4][5] One of the key mechanisms of action is the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2.[6][7] CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. By inhibiting CDK2, this compound derivatives can induce cell cycle arrest and apoptosis in cancer cells.

Signaling Pathway of CDK2 Inhibition:

Experimental Protocol: MTT Assay for Anticancer Activity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10]

Materials:

-

Complete cell culture medium

-

96-well plates

-

This compound derivative stock solution (in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat the cells with various concentrations of the this compound derivative. Include a vehicle control (solvent only) and a positive control (a known anticancer drug).

-

Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound compared to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be determined.

Antimicrobial Activity

Various derivatives of this compound have also been investigated for their antimicrobial properties against a range of bacterial and fungal strains.[1] The isatin scaffold is a known pharmacophore in many antimicrobial agents.

Experimental Protocol: Agar (B569324) Well Diffusion for Antimicrobial Susceptibility Testing

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[12][13][14][15][16]

Materials:

-

Bacterial or fungal strains

-

Nutrient agar or other suitable agar medium

-

Sterile petri dishes

-

Sterile cork borer

-

This compound derivative stock solution

-

Positive control (standard antibiotic)

-

Negative control (solvent)

-

Incubator

Procedure:

-

Media Preparation: Prepare and sterilize the agar medium and pour it into sterile petri dishes. Allow the agar to solidify.

-

Inoculation: Prepare a standardized inoculum of the test microorganism and uniformly spread it over the surface of the agar plate.

-

Well Creation: Use a sterile cork borer to create wells of a uniform diameter in the agar.

-

Sample Addition: Add a defined volume of the this compound derivative solution, positive control, and negative control into separate wells.

-

Incubation: Incubate the plates at an appropriate temperature for 18-24 hours for bacteria or longer for fungi.

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Experimental Workflow for Antimicrobial Testing:

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the diverse biological activities of its derivatives, particularly in the fields of oncology and microbiology, make it a compound of significant interest for further research and drug development. The protocols and information provided in this guide are intended to facilitate and standardize the investigation of this promising scaffold.

References

- 1. nbinno.com [nbinno.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. tandfonline.com [tandfonline.com]

- 4. 5-nitro isatin containing heterocyclics derivatives: synthesis, antioxidant activity, anticancer activity and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. texaschildrens.org [texaschildrens.org]

- 10. researchhub.com [researchhub.com]

- 11. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]

- 12. botanyjournals.com [botanyjournals.com]

- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemistnotes.com [chemistnotes.com]

- 15. researchgate.net [researchgate.net]

- 16. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of the 5-Nitroisatin Scaffold: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isatin (B1672199) scaffold, a privileged bicyclic indole-1H-2,3-dione core, has long been a focal point in medicinal chemistry due to its broad spectrum of biological activities. The introduction of a nitro group at the 5-position of this scaffold, creating 5-nitroisatin, has been shown to significantly modulate and often enhance these activities. This technical guide provides an in-depth exploration of the diverse biological roles of this compound and its derivatives, with a focus on their anticancer, antimicrobial, and antiviral properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated cellular pathways and workflows to serve as a comprehensive resource for researchers in the field.

Anticancer Activity: Targeting Key Cellular Pathways

Derivatives of this compound have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The primary mechanism of action for many of these compounds involves the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2, which are crucial regulators of the cell cycle.[1][2] Dysregulation of CDK2 activity is a common feature in many cancers, making it an attractive therapeutic target.[3]

Quantitative Anticancer Activity Data

The anticancer efficacy of various this compound derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). Below are tables summarizing the IC50 values for selected compounds against different cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| This compound-thiosemicarbazone Copper(II) complex | MDA-MB-231 (Breast) | 0.85 | [4] |

| This compound-thiosemicarbazone Ligand | MDA-MB-231 (Breast) | 3.28 | [4] |

| This compound-thiosemicarbazone Copper(II) complex | MCF-7 (Breast) | 1.24 | [4] |

| This compound-thiosemicarbazone Ligand | MCF-7 (Breast) | 3.53 | [4] |

| This compound-thiosemicarbazone Copper(II) complex | A431 (Skin) | 1.05 | [4] |

| This compound-thiosemicarbazone Ligand | A431 (Skin) | 3.41 | [4] |

| This compound-based benzoylhydrazine (Compound 7) | MCF-7 (Breast) | - | [1] |

| This compound-based benzoylhydrazine (Compound 9) | MCF-7 (Breast) | - | [1] |

| This compound-based benzoylhydrazine (Compound 11) | MCF-7 (Breast) | - | [1] |

| 5-Nitrofuran-isatin hybrid (Compound 3) | HCT 116 (Colon) | 1.62 | [5][6] |

| 5-Nitrofuran-isatin hybrids (Compounds 2, 5-7) | HCT 116 (Colon) | 1.62 - 8.8 | [5][6] |

Note: Some studies did not report specific IC50 values but identified compounds as having significant activity.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathway: CDK2 and Cell Cycle Regulation

The following diagram illustrates the central role of the CDK2/Cyclin E complex in the G1/S phase transition of the cell cycle and how this compound derivatives can inhibit this process.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The this compound scaffold has also been incorporated into molecules with significant antimicrobial properties. These derivatives have demonstrated activity against a variety of pathogenic bacteria and fungi.

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial activity of a compound. The tables below present MIC values for this compound derivatives against selected microorganisms.

Antibacterial Activity

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| 5-Nitrofuran-isatin hybrid (Compound 5) | Staphylococcus aureus (MRSA) | 8 | [5][6] |

| 5-Nitrofuran-isatin hybrid (Compound 6) | Staphylococcus aureus (MRSA) | 1 | [5][6] |

| Schiff base of this compound and 2-methyl-4-nitroaniline | Staphylococcus aureus | - | [7] |

| Schiff base of this compound and 2-methyl-4-nitroaniline | Escherichia coli | - | [7] |

Antifungal Activity

| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |

| Schiff base of this compound and 2-methyl-4-nitroaniline | Aspergillus niger | - | [7] |

| Schiff base of this compound and 2-methyl-4-nitroaniline | Aspergillus flavus | - | [7] |

Note: Some studies screened for activity without reporting specific MIC values.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism.

Procedure:

-

Preparation of Antimicrobial Agent Dilutions: Prepare a series of twofold dilutions of the this compound derivative in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the diluted compound. Include positive (microorganism and broth) and negative (broth only) controls.

-

Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: Observe the wells for visible turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Antiviral Activity: A Potential New Frontier

Recent studies have begun to explore the antiviral potential of isatin derivatives, including those with a 5-nitro substitution. While this area of research is less developed compared to anticancer and antimicrobial applications, initial findings are promising. Some isatin derivatives have shown activity against a variety of viruses, including HIV.[8]

Quantitative Antiviral Activity Data

The antiviral activity is often expressed as the 50% effective concentration (EC50), the concentration of a drug that gives half-maximal response.

| Compound/Derivative | Virus | Cell Line | EC50 (µM) | Reference |

| Isatinyl thiosemicarbazone (Compound 8a) | HIV-1 | - | 1.69 | [8] |

| Isatinyl thiosemicarbazone (Compound 8b) | HIV-1 | - | 4.18 | [8] |

| Aminopyrimidinimino isatin hybrid (Compound 15c) | HIV-1 | MT-4 | 7.8 | [8] |

| Aminopyrimidinimino isatin hybrid (Compound 15l) | HIV-1 | MT-4 | 5.6 | [8] |

| Aminopyrimidinimino isatin hybrid (Compound 15o) | HIV-1 | MT-4 | 7.6 | [8] |

Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is a standard method to determine the antiviral activity of a compound.

Principle: This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death in a monolayer of infected cells.

Procedure:

-

Cell Seeding: Seed host cells in a multi-well plate to form a confluent monolayer.

-

Virus Infection: Infect the cell monolayer with a known amount of virus.

-

Compound Treatment: After a brief incubation period for viral adsorption, remove the virus inoculum and add an overlay medium containing different concentrations of the this compound derivative.

-

Incubation: Incubate the plates for a period sufficient for plaque formation.

-

Plaque Visualization: Stain the cells with a dye (e.g., crystal violet) to visualize the plaques.

-

Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated control. The EC50 value is the concentration of the compound that reduces the number of plaques by 50%.

Synthesis and Bioactivity Screening Workflow

The general workflow for the synthesis and biological evaluation of this compound derivatives is depicted below.

References

- 1. 5-nitro isatin containing heterocyclics derivatives: synthesis, antioxidant activity, anticancer activity and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. (PDF) Synthesis, Antimicrobial, and Anticancer Activities of Novel Nitrofuran Derivatives (2023) | Malik Suliman Mohamed | 3 Citations [scispace.com]

- 7. bcc.bas.bg [bcc.bas.bg]

- 8. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]

5-Nitroisatin: A Versatile Scaffold for Advanced Organic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Nitroisatin, a derivative of isatin (B1672199), has emerged as a crucial building block in the field of organic synthesis and medicinal chemistry. Its unique chemical architecture, featuring a reactive ketone at the C-3 position, an amide at the C-2 position, and an electron-withdrawing nitro group on the aromatic ring, imparts a versatile reactivity profile. This allows for its elaboration into a diverse array of complex heterocyclic compounds.[1][2][3] This guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, and its application in the construction of bioactive molecules. Detailed experimental protocols and quantitative data are presented to facilitate its use in the laboratory.

Physicochemical and Spectroscopic Data of this compound

This compound typically appears as an orange-yellow to orange crystalline powder.[1][3] It exhibits limited solubility in water but is soluble in various organic solvents, including ethanol (B145695), acetone, and DMF.[1][2] A summary of its key physical and spectroscopic properties is provided below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 611-09-6 | [1][2] |

| Molecular Formula | C₈H₄N₂O₄ | [2][4] |

| Molecular Weight | 192.13 g/mol | [2][4] |

| Melting Point | 251-258 °C (with decomposition) | [1][4][5] |

| Appearance | Orange-yellow to orange crystalline powder | [1][3] |

| Solubility | Limited in water; Soluble in organic solvents | [1][2] |

Table 2: Spectroscopic Data of this compound

| Technique | Data | Reference(s) |

| ¹H NMR (DMSO-d₆) | δ 11.51 (s, 1H, NH), 8.85 (bs, 1H), 8.32 (m, 2H), 7.14 (d, J=8.56 Hz, 1H), 7.07 (d, J=8.86 Hz, 1H) | [6] |

| ¹³C NMR (DMSO-d₆) | δ 184.0, 159.0, 150.0, 143.5, 134.0, 128.0, 118.5, 112.0 | [7][8] |

| IR (KBr, cm⁻¹) | 3232 (N-H stretch), 1740 (C=O stretch, ketone), 1690 (C=O stretch, amide), 1513 (N-O stretch, nitro), 1315 (N-O stretch, nitro) | [2] |

| Mass Spec (m/z) | 192 (M+), 164, 90 | [2] |

Synthesis of this compound

The most common and established method for the synthesis of this compound is through the electrophilic nitration of isatin.[1] This reaction typically employs a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to achieve high yields and purity.[1][9]

Caption: Synthetic pathway for this compound via electrophilic nitration.

Experimental Protocol: Synthesis of this compound from Isatin

This protocol is adapted from established literature procedures.[9]

Materials:

-

Isatin (14.7 g, 0.1 mol)

-

Concentrated Sulfuric Acid (H₂SO₄, 121 mL)

-

Fuming Nitric Acid (HNO₃, 4.2 mL)

-

Crushed Ice (500 g)

-

Deionized Water

Procedure:

-

In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0 °C, cautiously add isatin (14.7 g, 0.1 mol) to concentrated sulfuric acid (121 mL).

-

While maintaining the temperature below 5 °C, add fuming nitric acid (4.2 mL) dropwise to the stirring mixture.

-

After the addition is complete, continue stirring the reaction mixture for 30 minutes, ensuring the temperature does not rise above 5 °C.

-

Pour the reaction mixture over 500 g of crushed ice, which will result in the immediate precipitation of a yellow solid.

-

Filter the precipitate and wash thoroughly with cold water until the washings are neutral to litmus (B1172312) paper.

-

Air-dry the product to a constant weight.

Expected Yield: 85% (approximately 15 g).[9]

This compound as a Building Block in Organic Synthesis

The strategic placement of functional groups in this compound makes it an exceptionally versatile precursor for the synthesis of a wide range of heterocyclic compounds. The C3-carbonyl group is highly susceptible to nucleophilic attack, making it an ideal site for condensation and cycloaddition reactions.[2]

Caption: General experimental workflow using this compound.

Synthesis of Schiff Bases

A common transformation of this compound involves its condensation with primary amines to form Schiff bases. These compounds often exhibit significant biological activities, including antibacterial and antifungal properties.[10]

Table 3: Synthesis of a this compound Schiff Base Derivative

| Reactant | Product | Yield | Reference |

| This compound and 2-Methyl-4-nitroaniline (B30703) | C₁₅H₁₀N₄O₅ | 90% | [10] |

Experimental Protocol: Synthesis of a Schiff Base from this compound

This protocol describes the synthesis of the Schiff base from this compound and 2-methyl-4-nitroaniline.[10]

Materials:

-

This compound (1.92 g, 0.01 mol)

-

2-Methyl-4-nitroaniline (1.52 g, 0.01 mol)

-

Ethanol (100 mL)

-

Glacial Acetic Acid (a few drops, catalyst)

Procedure:

-

Dissolve this compound (1.92 g, 0.01 mol) in 50 mL of warm ethanol in a round-bottom flask.

-

In a separate beaker, dissolve 2-methyl-4-nitroaniline (1.52 g, 0.01 mol) in 50 mL of ethanol.

-

Add the 2-methyl-4-nitroaniline solution to the this compound solution.

-

Add a few drops of glacial acetic acid to the reaction mixture.

-

Reflux the mixture for approximately 1-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The resulting Schiff base will precipitate out of the solution.

-

Filter the solid, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.

Synthesis of Spirooxindoles

This compound is a key precursor for the synthesis of spirooxindoles, a class of compounds with a spiro-fused ring system at the C3 position of the oxindole (B195798) core. These molecules are of great interest in medicinal chemistry due to their diverse biological activities.[11][12] The synthesis often proceeds via a 1,3-dipolar cycloaddition reaction.

Caption: Pathway to Spirooxindoles from this compound.

Synthesis of Triazole Derivatives

This compound can be derivatized and subsequently cyclized to form various heterocyclic systems, including 1,2,4-triazoles. These derivatives have shown promise as anticancer and antioxidant agents.[13][14][15] The synthesis often involves the reaction of a this compound derivative with a hydrazine-containing compound, followed by cyclization.

Applications in Drug Discovery and Medicinal Chemistry

The diverse range of biological activities exhibited by this compound derivatives makes this scaffold highly attractive for drug discovery and development. The ease of functionalization allows for the creation of large libraries of compounds for screening against various therapeutic targets.[1]

Reported Biological Activities of this compound Derivatives:

-

Anticancer: Derivatives have shown activity against various cancer cell lines, including breast cancer (MCF-7).[5][14] Some derivatives act as inhibitors of cyclin-dependent kinase 2 (CDK2).[16]

-

Antimicrobial: Schiff bases and metal complexes of this compound have demonstrated antibacterial and antifungal properties.[10][17]

-

Anticonvulsant: The isatin scaffold is known to be a pharmacophore for anticonvulsant activity.[1]

-

Antiviral: Certain isatin derivatives have been investigated for their antiviral properties.[17]

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its rich chemistry allows for the efficient construction of a wide variety of heterocyclic compounds with significant potential in medicinal chemistry and drug discovery. The straightforward synthesis of this compound, coupled with its predictable reactivity, makes it an indispensable tool for chemists engaged in the development of novel bioactive molecules. The detailed protocols and data provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this remarkable compound.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C8H4N2O4 | CID 4669250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound(611-09-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. Manufacturers of this compound, 97%, CAS 611-09-6, N 1211, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 5. chembk.com [chembk.com]

- 6. This compound(611-09-6) 1H NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. This compound | 611-09-6 [chemicalbook.com]

- 10. bcc.bas.bg [bcc.bas.bg]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. 5-nitro isatin containing heterocyclics derivatives: synthesis, antioxidant activity, anticancer activity and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility of 5-Nitroisatin in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-Nitroisatin (5-nitro-1H-indole-2,3-dione), a key intermediate in the synthesis of various biologically active compounds. Due to its significance in medicinal chemistry, understanding its solubility in different organic solvents is crucial for reaction optimization, purification, and formulation development.

Qualitative Solubility Summary

This compound is generally characterized as a crystalline solid, appearing as an orange-yellow to orange powder. While it has limited solubility in water, it is soluble in a range of organic solvents. This solubility is a critical factor in its use in various synthetic reactions.

Table 1: Qualitative Solubility of this compound in Common Solvents

| Solvent Class | Solvent Name | Qualitative Solubility |

| Protic Solvents | Ethanol | Soluble |

| Methanol | Soluble | |

| Aprotic Solvents | Acetone | Soluble |

| N,N-Dimethylformamide (DMF) | Soluble | |

| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | |

| N-Methyl-2-pyrrolidone (NMP) | Soluble | |

| Ethers | Diethyl ether | Soluble |

| Aqueous | Water | Limited/Poor |

Note: "Soluble" indicates that the compound dissolves in the solvent, but does not imply a specific quantitative value. The actual solubility can vary with temperature and the specific grade of the solvent.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in a wide range of organic solvents at various temperatures is not extensively published. The available data primarily focuses on its derivatives. For instance, studies on this compound-based inhibitors of CDK2 enzymes have explored the solubility of these derivatives in solvents like DMSO and NMP, highlighting the importance of these solvents for achieving higher concentrations.[1]

Table 2: Quantitative Solubility of this compound (Data Not Currently Available)

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Reference |

| Data not available in the reviewed literature |

Researchers are encouraged to determine the solubility of this compound experimentally for their specific applications, following a protocol similar to the one outlined in the next section.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in organic solvents. This protocol is adapted from established methods used for isatin (B1672199) derivatives and is suitable for generating reliable quantitative data.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Centrifuge

-

Volumetric flasks

-

Pipettes

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation.

-

Centrifuge the collected supernatant at a high speed to remove any remaining suspended solid particles.

-

-

Quantification:

-

Using UV-Vis Spectrophotometry:

-

Prepare a stock solution of this compound of a known concentration in the same solvent.

-

Create a series of standard solutions of decreasing concentrations through serial dilution of the stock solution.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for this compound.

-

Plot a calibration curve of absorbance versus concentration.

-

Dilute the clear supernatant from the saturated solution with a known factor to bring its absorbance within the range of the calibration curve.

-

Measure the absorbance of the diluted sample and determine its concentration using the calibration curve.

-

Calculate the original concentration in the saturated solution by multiplying by the dilution factor.

-

-

Using HPLC:

-

Develop a suitable HPLC method (column, mobile phase, flow rate, and detector wavelength) for the quantification of this compound.

-

Prepare a series of standard solutions of known concentrations and inject them into the HPLC system to generate a calibration curve based on peak area.

-

Inject a known volume of the clear supernatant from the saturated solution into the HPLC system.

-

Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

-

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Repeat the experiment at different temperatures to study the temperature dependence of solubility.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Signaling Pathways and Logical Relationships

In the context of solubility, there are no direct signaling pathways to visualize. However, a logical relationship diagram can illustrate the factors influencing the solubility of this compound.

This guide provides a foundational understanding of the solubility of this compound. For specific applications, it is highly recommended that researchers perform their own solubility studies to obtain precise data relevant to their experimental conditions.

References

An In-depth Technical Guide on the Melting Point and Decomposition of 5-Nitroisatin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of 5-Nitroisatin (CAS 611-09-6), a key intermediate in organic synthesis and drug discovery. A thorough understanding of its melting point and decomposition behavior is critical for its proper handling, application in synthesis, and for the thermal analysis of its derivatives.

Physicochemical Properties

This compound is typically an orange-yellow to orange crystalline powder.[1][2][3][4] Its thermal behavior is characterized by a sharp melting point that coincides with its decomposition.

Quantitative Thermal Data

The melting point of this compound has been reported in a narrow range, with most sources indicating simultaneous decomposition. This property is crucial for researchers to consider when designing reactions at elevated temperatures.

| Parameter | Value | Notes | Source |

| Melting Point | 251 °C | With decomposition. | [1][3][4][5][6][7] |

| 255 - 258 °C | [2] | ||

| Appearance | Orange-yellow to orange crystalline powder | [1][2][3][8] | |

| Decomposition Products | Nitrogen oxides, carbon monoxide, carbon dioxide, and other irritating and toxic fumes. | Generated during thermal decomposition or combustion. | [2] |

Experimental Protocol: Melting Point Determination

The following is a standard protocol for determining the melting point of this compound using a capillary melting point apparatus.

3.1 Materials and Equipment

-

This compound, analytical grade

-

Capillary tubes (one end sealed)

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt, Stuart SMP30)

-

Mortar and pestle

-

Spatula

3.2 Procedure

-

Sample Preparation: Ensure the this compound sample is completely dry. If necessary, dry under vacuum. Gently grind a small amount of the crystalline powder using a mortar and pestle to ensure a fine, uniform powder.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample, forcing a small amount of the sample into the tube. Invert the tube and gently tap the sealed end on a hard surface to pack the sample tightly into the bottom. Repeat until a packed column of 2-3 mm in height is achieved.

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus. Ensure the apparatus is calibrated.

-

Determination:

-

Set a rapid heating rate (e.g., 10-15 °C/min) to quickly approach the expected melting point (approximately 20-25 °C below the literature value of ~251 °C).

-

Once the temperature is within this range, reduce the heating rate to 1-2 °C/min to allow for thermal equilibrium.

-

Observe the sample closely through the magnifying lens.

-

-

Data Recording:

-

Record the temperature at which the first drop of liquid appears (onset of melting).

-

Record the temperature at which the entire sample has turned to a liquid (completion of melting).

-

Simultaneously, observe any changes in appearance, such as darkening of the color or gas evolution, which are indicative of decomposition. For this compound, melting and decomposition are expected to occur concurrently.[1][4][5][6]

-

Thermal Behavior and Decomposition Pathway

The thermal analysis of this compound reveals a direct transition from a solid state to a liquid state, immediately followed by decomposition. This process is irreversible. The introduction of thermal energy overcomes the crystalline lattice forces, leading to melting. However, the molecule's inherent instability at this temperature, primarily due to the presence of the nitro group, results in the cleavage of chemical bonds and the release of gaseous byproducts.

Caption: Thermal transition of this compound upon heating.

Applications in Drug Development

This compound serves as a versatile scaffold for the synthesis of various heterocyclic compounds with a wide range of biological activities.[1] It is a reactant for preparing potential antibacterial, antifungal, anticonvulsant, and antitubercular agents.[3] Given that many synthetic routes require heating, a precise understanding of its decomposition temperature is paramount to prevent the formation of impurities and ensure the desired reaction outcome. Derivatives of this compound have also been investigated as potential inhibitors of enzymes like cyclin-dependent kinase 2 (CDK2), which are relevant in cancer therapy.[9][10]

References

- 1. nbinno.com [nbinno.com]

- 2. This compound(611-09-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. This compound | 611-09-6 [chemicalbook.com]

- 4. lbaochemicals.com [lbaochemicals.com]

- 5. 5-硝基靛红 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Manufacturers of this compound, 97%, CAS 611-09-6, N 1211, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 7. 611-09-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 9. Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Electrophilic Aromatic Substitution in the Synthesis of 5-Nitroisatin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Nitroisatin, a crucial intermediate in the development of various therapeutic agents. The core of this synthesis lies in the electrophilic aromatic substitution (EAS) reaction, specifically the nitration of the isatin (B1672199) scaffold. This document details the underlying mechanism, provides a robust experimental protocol, and presents quantitative data for the synthesis.

Introduction to this compound and its Significance

Isatin (1H-indole-2,3-dione) and its derivatives are a prominent class of heterocyclic compounds extensively utilized as precursors in the synthesis of a wide array of biologically active molecules.[1][2] The introduction of a nitro group at the 5-position of the isatin ring significantly influences its chemical reactivity and biological profile, making this compound a valuable building block in drug discovery. The electron-withdrawing nature of the nitro group enhances the reactivity of the C3-carbonyl position, rendering it more susceptible to nucleophilic attack, which is a key step in the synthesis of various heterocyclic systems.[3]

The Core Reaction: Electrophilic Aromatic Substitution

The synthesis of this compound is a classic example of an electrophilic aromatic substitution reaction. In this process, an electrophile replaces an atom, typically hydrogen, on an aromatic ring. The nitration of isatin involves the introduction of a nitro group (-NO₂) onto the benzene (B151609) ring of the isatin molecule.

The Directing Effects of Substituents in Isatin

The isatin molecule contains both an activating group (the amino group of the lactam) and deactivating groups (the two carbonyl groups). The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring, thereby activating it towards electrophilic attack. Conversely, the carbonyl groups withdraw electron density from the ring, deactivating it.

In electrophilic aromatic substitution, the regioselectivity of the incoming electrophile is governed by the directing effects of the substituents already present on the aromatic ring. In the case of isatin, the interplay between the activating amino group and the deactivating carbonyl groups directs the incoming electrophile. The acyl and amino groups on the benzene ring of isatin preferentially direct the nitration to the C5 position.[3]

The Reaction Mechanism

The nitration of isatin is typically carried out using a nitrating mixture, which is a combination of a strong acid, usually sulfuric acid (H₂SO₄), and a source of the nitronium ion (NO₂⁺), such as nitric acid (HNO₃) or a nitrate (B79036) salt (e.g., potassium nitrate, KNO₃).

The reaction proceeds through the following key steps:

-

Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺).

-

Electrophilic Attack: The electron-rich aromatic ring of isatin acts as a nucleophile and attacks the nitronium ion. This step is the rate-determining step of the reaction and results in the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.

-

Deprotonation: A weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bearing the nitro group. This step restores the aromaticity of the ring and yields the final product, this compound.

Quantitative Data Presentation

The following table summarizes the quantitative data for a representative synthesis of this compound.[3]

| Reactant/Product | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |

| Isatin | 147.13 | 14.7 | 0.1 | - | - | - |

| This compound | 192.13 | - | - | 19.21 | 16.33 | 85 |

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound via the nitration of isatin.

Materials and Reagents

-

Isatin (C₈H₅NO₂)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Fuming Nitric Acid (HNO₃)

-

Crushed Ice

-

Distilled Water

-

Litmus (B1172312) Paper

Procedure

-

In a flask equipped with a magnetic stirrer and placed in an ice-salt bath to maintain a temperature of 0 °C, cautiously add 14.7 g (0.1 mol) of isatin to 121 ml of concentrated sulfuric acid.[3]

-

While vigorously stirring the mixture and ensuring the temperature remains below 5 °C, add 4.2 ml of fuming nitric acid dropwise.[3]

-

After the complete addition of nitric acid, continue to stir the reaction mixture for an additional 30 minutes, maintaining the low temperature.[3]

-

Pour the reaction mixture slowly over 500 g of crushed ice. A yellow solid will precipitate immediately.[3]

-

Filter the precipitate using a Büchner funnel.

-

Wash the collected solid thoroughly with cold water until the washings are neutral to litmus paper.[3]

-

Air-dry the purified this compound to a constant weight.[3]

Visualizing the Process: Diagrams

The following diagrams, generated using Graphviz, illustrate the key pathways and workflows in the synthesis of this compound.

References

An In-depth Technical Guide to the Chemical Structure and Biological Activity of 5-Nitroisatin

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitroisatin, a derivative of the indole (B1671886) core structure, is a versatile building block in medicinal chemistry and a compound of significant interest for its diverse biological activities.[1][2] Its utility spans the development of potential antibacterial, antifungal, and anticonvulsant agents.[1] Notably, this compound has emerged as a scaffold for the design of novel anticancer therapeutics, primarily through its activity as an inhibitor of key cell cycle regulators. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological properties of this compound, with a focus on its mechanism of action in cancer cells.

Chemical and Physical Properties

This compound, with the CAS number 611-09-6, is an orange-yellow to orange crystalline powder.[1][3] It has a molecular formula of C₈H₄N₂O₄ and a molecular weight of 192.13 g/mol .[2][4] The IUPAC name for this compound is 5-nitro-1H-indole-2,3-dione.[5] It exhibits limited solubility in water but is soluble in various organic solvents.[1][6]

| Property | Value | Source |

| CAS Number | 611-09-6 | [2][5] |

| Molecular Formula | C₈H₄N₂O₄ | [2][4][5] |

| Molecular Weight | 192.13 g/mol | [2][4] |

| IUPAC Name | 5-nitro-1H-indole-2,3-dione | [5] |

| Appearance | Orange-yellow to orange crystalline powder | [1][3] |

| Melting Point | 251 °C (with decomposition) | [1][7] |

| Solubility | Limited solubility in water, soluble in organic solvents | [1][6] |

| SMILES | O=C1C2=C(NC1=O)C=C(C=C2)--INVALID-LINK--[O-] | [6] |

| InChI | InChI=1S/C8H4N2O4/c11-7-5-3-4(10(13)14)1-2-6(5)9-8(7)12/h1-3H,(H,9,11,12) | [6] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

| Spectroscopic Data | Values |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 11.68 (s, 1H, NH), 8.44 (d, J = 2.4 Hz, 1H, H-4), 8.21 (dd, J = 8.7, 2.4 Hz, 1H, H-6), 7.09 (d, J = 8.7 Hz, 1H, H-7) |

| ¹³C NMR (DMSO-d₆) | δ 183.5 (C=O, C-3), 158.9 (C=O, C-2), 150.2 (C-7a), 142.8 (C-5), 134.5 (C-6), 125.0 (C-4), 117.8 (C-3a), 111.8 (C-7) |

| Infrared (IR) (KBr, cm⁻¹) | 3100-3300 (N-H stretching), 1745 (C=O stretching, ketone), 1720 (C=O stretching, amide), 1520, 1340 (N-O stretching of NO₂) |

| Mass Spectrometry (EI) | m/z (% intensity): 192 ([M]⁺, 45), 164 (100), 90 (36) |

Synthesis of this compound

This compound is typically synthesized via the electrophilic nitration of isatin (B1672199).[1]

Experimental Protocol: Synthesis of this compound

Materials:

-

Isatin

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Crushed Ice

-

Distilled Water

Procedure:

-

In a flask, dissolve isatin in concentrated sulfuric acid, ensuring the temperature is maintained between 0-5 °C using an ice-salt bath.

-

Slowly add fuming nitric acid dropwise to the solution, while vigorously stirring and ensuring the temperature does not exceed 5 °C.

-

After the addition is complete, continue stirring the reaction mixture at the same temperature for an additional 30 minutes.

-

Pour the reaction mixture onto a large amount of crushed ice.

-

A yellow precipitate of this compound will form.

-

Collect the precipitate by vacuum filtration.

-

Wash the collected solid thoroughly with cold distilled water to remove any residual acid.

-

Dry the purified this compound product.

Biological Activity and Signaling Pathways

This compound has garnered significant attention for its potent anticancer properties. Its mechanism of action is primarily attributed to the inhibition of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.

Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

Research has identified this compound as a potential inhibitor of CDK2. CDK2, in complex with its regulatory partners Cyclin E and Cyclin A, plays a pivotal role in the G1/S phase transition and S phase progression of the cell cycle. By inhibiting CDK2, this compound can halt the cell cycle at these checkpoints, thereby preventing the proliferation of cancer cells. The nitro group at the 5-position of the isatin core is believed to contribute to the binding affinity of the molecule to the ATP-binding pocket of CDK2.

Induction of Apoptosis and Cell Cycle Arrest

The inhibition of CDK2 by this compound leads to cell cycle arrest, primarily at the G1/S checkpoint. This arrest prevents cancer cells from entering the DNA synthesis phase, a critical step for their proliferation. Prolonged cell cycle arrest can trigger apoptosis, or programmed cell death. While the precise downstream signaling cascade initiated by this compound-mediated CDK2 inhibition is a subject of ongoing research, it is hypothesized to involve the stabilization of tumor suppressor proteins and the activation of caspase pathways, ultimately leading to the elimination of cancerous cells.

Experimental Protocols for Biological Assays

The anticancer and antioxidant activities of this compound and its derivatives are often evaluated using standard in vitro assays.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and a vehicle control.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

DPPH Assay for Antioxidant Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of a compound.

Materials:

-

This compound solution

-

DPPH solution (in methanol (B129727) or ethanol)

-

Methanol or ethanol

-

Positive control (e.g., Ascorbic acid)

-

96-well microplate or cuvettes

-

Spectrophotometer

Procedure:

-

Prepare serial dilutions of the this compound solution and the positive control.

-

Add the DPPH solution to each dilution in a 96-well plate or cuvette.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solutions at 517 nm.

-

The scavenging activity is calculated as the percentage of DPPH radical inhibition.

Conclusion

This compound is a molecule of considerable interest in the field of medicinal chemistry, particularly in the development of anticancer agents. Its straightforward synthesis and the amenability of its isatin core to chemical modification make it an attractive scaffold for drug design. The primary mechanism of its anticancer activity is understood to be the inhibition of cyclin-dependent kinases, leading to cell cycle arrest and apoptosis. The experimental protocols provided in this guide offer a foundation for the synthesis and biological evaluation of this compound and its derivatives. Further research into the specific downstream signaling pathways modulated by this compound will undoubtedly unveil new therapeutic opportunities.

References

- 1. This compound | C8H4N2O4 | CID 4669250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound(611-09-6) 1H NMR spectrum [chemicalbook.com]

- 3. Induction of apoptosis by 5,7-dihydroxy-8-nitrochrysin in breast cancer cells: the role of reactive oxygen species and Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-Acetamido-1-(methoxybenzyl) isatin inhibits tumor cell proliferation, migration, and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. This compound | 611-09-6 [chemicalbook.com]

- 7. 5'-Nitro-indirubinoxime induces G1 cell cycle arrest and apoptosis in salivary gland adenocarcinoma cells through the inhibition of Notch-1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of 5-Nitroisatin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and historical context of 5-Nitroisatin (5-nitro-1H-indole-2,3-dione), a key heterocyclic compound in medicinal chemistry. The document details its synthesis from isatin (B1672199), presenting a thorough experimental protocol and key characterization data. Furthermore, it explores the significant biological activities of this compound derivatives, with a focus on their anticancer and antimicrobial properties, supported by quantitative data. A detailed experimental workflow for assessing anticancer activity using the MTT assay is provided. The guide also elucidates the mechanism of action for its anticancer effects, specifically the inhibition of Cyclin-Dependent Kinase 2 (CDK2), illustrated through a signaling pathway diagram.

Introduction

Isatin (1H-indole-2,3-dione), an endogenous heterocyclic compound, was first isolated in 1840 by Erdmann and Laurent through the oxidation of indigo (B80030) dye. Its versatile chemical nature has made it a valuable scaffold in the synthesis of a wide array of biologically active molecules. The introduction of a nitro group at the 5-position of the isatin ring system significantly modifies its electronic properties, enhancing its potential as a pharmacophore. This compound serves as a crucial intermediate in the development of therapeutic agents, with its derivatives exhibiting a broad spectrum of activities, including anticancer, antimicrobial, and antiviral effects.[1][2][3][4] This guide delves into the core aspects of this compound, from its historical synthesis to its modern applications in drug discovery.

Discovery and History

The journey of this compound begins with the discovery of its parent molecule, isatin. In 1840, Otto Linné Erdman and Auguste Laurent first obtained isatin through the oxidation of indigo using nitric and chromic acids. The Sandmeyer isonitrosoacetanilide isatin synthesis, developed later, provided a more direct route from anilines.

While the exact date and discoverer of the first synthesis of this compound are not definitively documented in readily available historical records, its preparation follows the principles of electrophilic aromatic substitution, a well-established reaction mechanism in organic chemistry. The nitration of isatin, a common method for synthesizing this compound, is a logical extension of the chemical studies on the isatin scaffold that followed its discovery. The earliest detailed and widely cited synthetic procedures for this compound can be found in 20th-century chemical literature, where its role as a key intermediate for various dyes and potential pharmaceuticals was beginning to be explored.

Synthesis and Characterization

The most common and straightforward method for the synthesis of this compound is the direct nitration of isatin using a nitrating mixture of concentrated sulfuric acid and nitric acid.[4]

Experimental Protocol: Synthesis of this compound

Materials:

-

Isatin

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Crushed Ice

-

Distilled Water

Procedure:

-

In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, add concentrated sulfuric acid.

-

Cool the sulfuric acid to 0°C.

-

Slowly add isatin to the cooled sulfuric acid with continuous stirring.

-

Once the isatin is dissolved, add fuming nitric acid dropwise to the mixture, ensuring the temperature does not exceed 5°C.

-

After the addition of nitric acid is complete, continue stirring the reaction mixture at 0-5°C for one hour.

-

Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

-

A yellow precipitate of this compound will form.

-

Filter the precipitate and wash it thoroughly with cold distilled water until the washings are neutral to litmus (B1172312) paper.

-

Dry the product in a desiccator.

Yield: Approximately 85%

Physicochemical and Spectroscopic Data

The following table summarizes the key physical and spectroscopic properties of this compound.

| Property | Value |

| Molecular Formula | C₈H₄N₂O₄ |

| Molecular Weight | 192.13 g/mol |

| Appearance | Orange-yellow to orange crystalline powder[4] |

| Melting Point | 251 °C (with decomposition)[4] |

| Solubility | Soluble in water[5] |

| ¹H NMR (DMSO-d₆) | δ 11.57 (s, 1H, NH), 8.35 (dd, J=8.8, 2.4 Hz, 1H), 8.29 (d, J=2.4 Hz, 1H), 7.15 (d, J=8.8 Hz, 1H) |

| ¹³C NMR (DMSO-d₆) | δ 183.5, 158.9, 150.1, 142.9, 133.5, 128.2, 118.9, 112.1 |

| Mass Spectrum (EI) | m/z 192 (M+), 164, 146, 136, 118, 90, 76 |

| IR (KBr, cm⁻¹) | 3100-3300 (N-H), 1740 (C=O), 1620 (C=C), 1520 (NO₂, asym), 1340 (NO₂, sym) |

Biological Activities and Applications

This compound itself has limited documented biological activity; however, its derivatives are a rich source of pharmacologically active compounds. The isatin scaffold, particularly when substituted with a nitro group, serves as a versatile template for the design of potent therapeutic agents.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents. A primary mechanism of action for many of these compounds is the inhibition of Cyclin-Dependent Kinases (CDKs), particularly CDK2.[6] CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. By inhibiting CDK2, these compounds can induce cell cycle arrest and apoptosis in cancer cells.

The following diagram illustrates the CDK2 signaling pathway and the point of inhibition by this compound derivatives.

The table below presents the half-maximal inhibitory concentration (IC₅₀) values of representative this compound derivatives against various cancer cell lines.

| Derivative Structure/Name | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Various 1,2,4-triazine (B1199460) and 1,2-diazino derivatives | MCF-7 (Breast) | Varies | [7][8] |

| Nitrofuran-isatin hybrids | HCT 116 (Colon) | 1.62 - 8.8 | [9] |

| 5-nitro-1H-indole-2,3-dione-3-thiosemicarbazones | HOP-62 (Non-small cell lung) | <0.01 | [10] |

| Isatin–indole hybrids | HT-29 (Colorectal) | 0.206 | [11] |

Antimicrobial Activity

Derivatives of this compound have also been extensively investigated for their antimicrobial properties against a range of bacterial and fungal pathogens. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.